

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Kijanimicin

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Compound of Interest

Compound Name: *Kijanimicin*

Cat. No.: *B10769587*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of **Kijanimicin**, a complex spirotetronate antibiotic. The protocols outlined below are based on established techniques for the analysis of complex natural products and are intended to serve as a guide for researchers.

Introduction to Kijanimicin Analysis

Kijanimicin is a potent antibiotic isolated from *Actinomadura kijaniata*. Its intricate structure, featuring a pentacyclic aglycone core, a tetrasaccharide chain composed of three L-digitoxose units, and a unique D-kijanose nitrosugar, necessitates a multi-faceted analytical approach for complete structural verification and characterization.^{[1][2]} High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments are indispensable for this purpose. The combination of these techniques allows for the determination of the molecular formula, the elucidation of the carbon skeleton and stereochemistry, and the confirmation of the sequence and linkages of the sugar moieties.

Data Presentation: Spectroscopic Data Summary

Due to the limited availability of publicly accessible raw spectroscopic data for **Kijanimicin**, the following tables are presented as templates to guide data recording and analysis. They illustrate the expected data from NMR and MS experiments.

Table 1: Illustrative ^1H NMR Data for **Kijanimicin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-1'	4.85	d	3.5	Anomeric Proton (Sugar A)
H-1''	5.02	br s	-	Anomeric Proton (Sugar B)
H-1'''	4.91	d	3.2	Anomeric Proton (Sugar C)
H-1''''	5.15	d	2.8	Anomeric Proton (Sugar D - Kijanose)
OCH ₃	3.45	s	-	Methoxy Group
N-CH ₃	2.88	s	-	N-Methyl Group (Kijanose)
...

Table 2: Illustrative ^{13}C NMR Data for **Kijanimicin**

Position	Chemical Shift (δ , ppm)	DEPT-135	Assignment
C-1	170.2	C	Carbonyl (Tetronate)
C-4	192.5	C	Carbonyl
C-1'	98.7	CH	Anomeric Carbon (Sugar A)
C-1''	101.3	CH	Anomeric Carbon (Sugar B)
C-1'''	99.5	CH	Anomeric Carbon (Sugar C)
C-1''''	100.1	CH	Anomeric Carbon (Sugar D - Kijanose)
OCH ₃	58.2	CH ₃	Methoxy Carbon
N-CH ₃	31.5	CH ₃	N-Methyl Carbon (Kijanose)
...

Table 3: Illustrative High-Resolution MS/MS Fragmentation Data for **Kijanimicin**

Precursor Ion [M+H] ⁺ (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Fragment
1319.5	1173.4	146.1	[M+H - Digitoxose] ⁺
1319.5	1027.3	292.2	[M+H - 2xDigitoxose] ⁺
1319.5	881.2	438.3	[M+H - 3xDigitoxose] ⁺
1319.5	693.3	626.2	[M+H - 3xDigitoxose - Kijanose] ⁺ (Aglycone)
...

Experimental Protocols

Sample Preparation

- Isolation: **Kijanimicin** is isolated from the fermentation broth of *Actinomadura kijaniata* SCC 1256. This typically involves solvent extraction followed by column chromatography and/or preparative high-pressure liquid chromatography (HPLC).^[3]
- NMR Sample: For NMR analysis, dissolve 5-10 mg of purified **Kijanimicin** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons.
- MS Sample: For mass spectrometry, prepare a stock solution of **Kijanimicin** at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). For LC-MS/MS analysis, dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the **Kijanimicin** structure.

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum to observe the overall proton environment.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR and DEPT:
 - Acquire a one-dimensional carbon spectrum to identify the number and types of carbon atoms.
 - Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

- Typical parameters: 2048-4096 scans, spectral width of 200-240 ppm.
- 2D NMR - COSY (Correlation Spectroscopy):
 - Use to identify proton-proton spin coupling networks, which helps in tracing out the connectivity within the sugar rings and the aglycone backbone.
 - Acquire a gradient-enhanced COSY (gCOSY) spectrum.
- 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
 - Correlates protons with their directly attached carbons. This is crucial for assigning carbon signals based on their attached proton's chemical shift.
- 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
 - Identifies long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting different structural fragments, such as linking the sugar units to the aglycone and determining the overall carbon framework.
- 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY:
 - Detects through-space correlations between protons that are close in proximity, providing critical information about the stereochemistry and 3D conformation of the molecule.

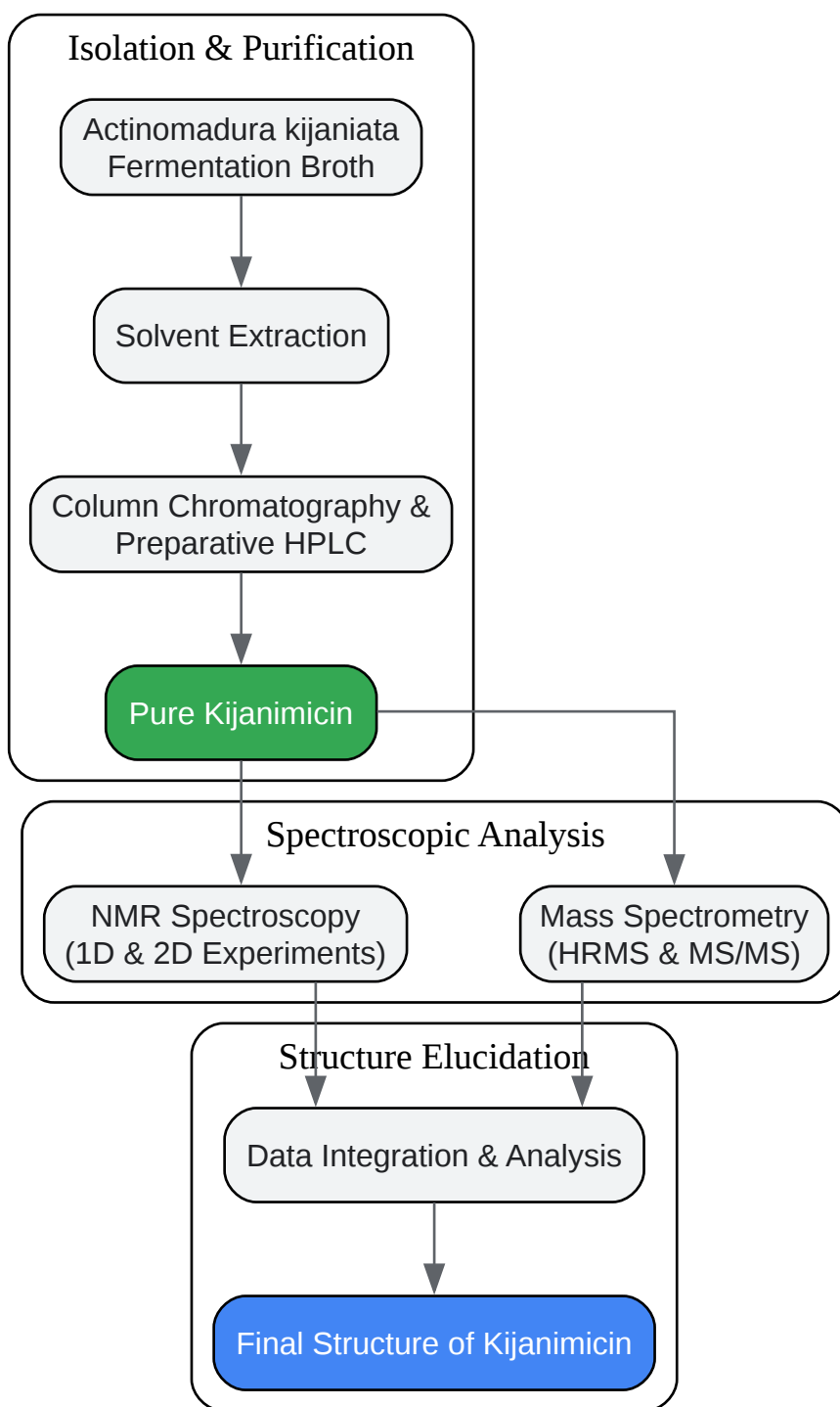
Mass Spectrometry Protocol

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is recommended.

- High-Resolution Mass Spectrometry (HRMS):
 - Infuse the sample directly or via LC into the mass spectrometer.
 - Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule $[M+H]^+$.

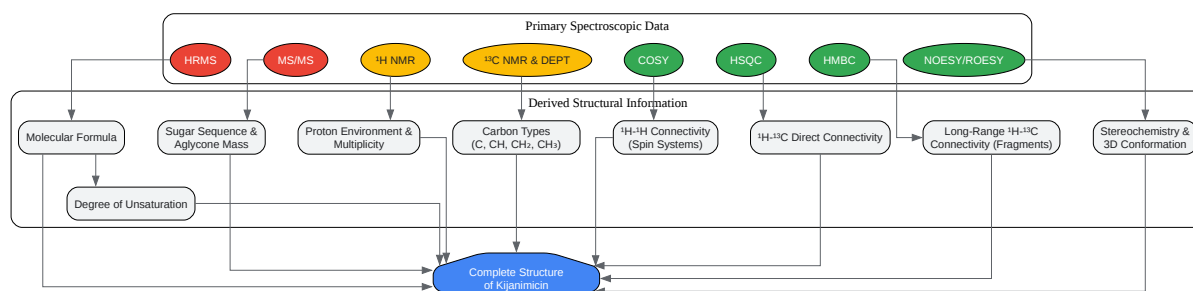
- Acquire a full scan mass spectrum to determine the accurate mass of the parent ion and thus the elemental composition.
- Tandem Mass Spectrometry (MS/MS):
 - Select the $[M+H]^+$ ion of **Kijanimicin** for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - Acquire the product ion spectrum to observe the fragmentation pattern.
 - Analyze the fragmentation data to identify characteristic neutral losses, such as the sequential loss of the sugar moieties, which helps to confirm the structure and connectivity.

Visualizations



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*Experimental workflow for **Kijanimicin** analysis.*



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Logic of **Kijanimicin** structure elucidation.

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